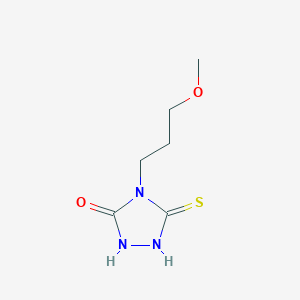![molecular formula C22H17N3O5 B2810640 2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-04-5](/img/structure/B2810640.png)
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- This compound is a part of the 4H-Pyrano[3,2-c]pyridine class, which can be synthesized using various methods. One approach involves the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, leading to the formation of 4H-pyrano[3,2-c]pyridines (R. Mekheimer, N. Mohamed, K. Sadek, 1997). Another method employs an 'on-solvent' multicomponent reaction involving benzaldehydes, malononitrile, and 4–hydroxy-6-methylpyridin-2(1H)-one, resulting in the formation of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles (M. Elinson, F. V. Ryzhkov, et al., 2018).
Synthesis of Derivatives and Structural Analysis
- Innovative protocols have been developed for synthesizing derivatives of pyrano[3,2-c]pyridines. These include the synthesis of 3‐(pyridin‐2‐yl)‐5‐sec‐aminobiphenyl‐4‐carbonitriles and 9,10‐dihydro‐3‐(pyridine‐2‐yl)‐1‐sec‐aminophenanthrene‐2‐carbonitriles, providing a transition metal-free route for creating asymmetrical 1,3-teraryls (Umesh D. Patil, P. Mahulikar, 2013).
Potential Applications in Pharmacology
- The synthesis of related compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines and other heterocycles, hints at potential applications in pharmacological research. The structural features of these molecules suggest that they could be investigated for their pharmacological activities in future studies (A. K. Kamal El‐Dean, S. M. Radwan, et al., 2018).
Chemical Transformations and Reactivity
- The reactivity of 4H-pyrano[3,2-c]pyridines allows for their transformation into various fused systems, highlighting their versatility in synthetic organic chemistry. These transformations provide valuable insights into the behavior of this compound class in different chemical environments (S. A. Al-Issa, 2012).
Properties
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-12-7-18-20(22(26)25(12)10-14-3-2-6-27-14)19(15(9-23)21(24)30-18)13-4-5-16-17(8-13)29-11-28-16/h2-8,19H,10-11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXWNRAUKVURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)


amine](/img/structure/B2810566.png)






